molecular formula C29H21N5O4S2 B12523372 N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide

N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide

Cat. No.: B12523372
M. Wt: 567.6 g/mol
InChI Key: AHIPJIFBSABVAZ-UHFFFAOYSA-N
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Description

N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, featuring both acridine and benzenesulfonamide moieties, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the acridine core. This is followed by the introduction of benzenesulfonamide groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides and cyanomethylating agents. The reaction conditions often require the use of organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cancer cells, leading to cell death . The molecular targets and pathways involved include the enzyme’s active site and the associated metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide is unique due to its dual functionality, combining the properties of both acridine and benzenesulfonamide. This dual functionality enhances its potential as a versatile reagent in organic synthesis and as a potent inhibitor in medicinal chemistry .

Properties

Molecular Formula

C29H21N5O4S2

Molecular Weight

567.6 g/mol

IUPAC Name

N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C29H21N5O4S2/c30-15-17-33(39(35,36)26-7-3-1-4-8-26)24-13-11-22-19-23-12-14-25(21-29(23)32-28(22)20-24)34(18-16-31)40(37,38)27-9-5-2-6-10-27/h1-14,19-21H,17-18H2

InChI Key

AHIPJIFBSABVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC#N)C2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N(CC#N)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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